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Compound of Interest

Compound Name: 2-Methoxyethyl laurate

Cat. No.: B15347580 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and a

detailed synthetic protocol for 2-methoxyethyl laurate. Due to the limited availability of public

experimental data for this specific compound, this document presents predicted spectroscopic

data based on the analysis of analogous structures. The information herein is intended to serve

as a valuable resource for researchers in chemistry and drug development, offering a

foundational understanding of the characterization and synthesis of 2-methoxyethyl laurate.

Chemical Identity and Physical Properties
2-Methoxyethyl laurate, also known as 2-methoxyethyl dodecanoate, is the ester formed from

lauric acid and 2-methoxyethanol. Its chemical and physical properties are summarized below.
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Property Value Source

Molecular Formula C15H30O3 PubChem[1]

Molecular Weight 258.40 g/mol PubChem[1]

IUPAC Name 2-methoxyethyl dodecanoate PubChem[1]

CAS Number 6309-52-0 PubChem[1]

Boiling Point (estimated) 333.10 °C @ 760.00 mm Hg FlavScents[2]

LogP (o/w, estimated) 5.230 FlavScents[2]

Solubility in Water (estimated) 1.119 mg/L @ 25 °C FlavScents[2]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-methoxyethyl laurate.

These predictions are derived from the known spectral characteristics of the laurate and 2-

methoxyethyl moieties and by comparison with similar ester compounds.

¹H NMR Spectroscopy (Predicted)
Solvent: CDCl₃

Reference: Tetramethylsilane (TMS) at 0.00 ppm
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.25 t 2H
-

C(=O)OCH₂CH₂OCH₃

~3.65 t 2H
-

C(=O)OCH₂CH₂OCH₃

~3.40 s 3H -OCH₃

~2.30 t 2H CH₂C(=O)O-

~1.65 quint 2H CH₂CH₂C(=O)O-

~1.25 m 16H -(CH₂)₈-

~0.88 t 3H CH₃(CH₂)₉-

¹³C NMR Spectroscopy (Predicted)
Solvent: CDCl₃

Reference: CDCl₃ at 77.16 ppm
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Chemical Shift (ppm) Assignment

~174.0 C=O

~70.5 -OCH₂CH₂O-

~64.0 -C(=O)OCH₂-

~59.0 -OCH₃

~34.5 CH₂C(=O)O-

~32.0 -CH₂CH₂CH₃

~29.0-29.5 (multiple peaks) -(CH₂)₇-

~25.0 -CH₂CH₂C(=O)O-

~22.7 -CH₂CH₃

~14.1 CH₃-

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~2925, ~2855 Strong C-H stretching (alkane)

~1740 Strong C=O stretching (ester)

~1465 Medium C-H bending (alkane)

~1170 Strong C-O stretching (ester)

~1120 Strong C-O-C stretching (ether)

Mass Spectrometry (Predicted)
Ionization Mode: Electron Ionization (EI)
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m/z Interpretation

258 [M]⁺ (Molecular Ion)

227 [M - OCH₃]⁺

185 [CH₃(CH₂)₁₀CO]⁺ (Lauryl cation)

75 [CH₂OCH₂CH₂OH]⁺

59 [CH₂OCH₃]⁺

45 [CH₂OH]⁺

Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic

characterization of 2-methoxyethyl laurate.

Synthesis of 2-Methoxyethyl Laurate via Fischer
Esterification
Objective: To synthesize 2-methoxyethyl laurate from lauric acid and 2-methoxyethanol using

an acid catalyst.

Materials:

Lauric acid (dodecanoic acid)

2-Methoxyethanol

Sulfuric acid (concentrated) or p-toluenesulfonic acid

Toluene

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate or sodium sulfate

Dean-Stark apparatus
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Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser,

combine lauric acid (1.0 eq), 2-methoxyethanol (1.2 eq), and a catalytic amount of sulfuric

acid or p-toluenesulfonic acid (0.05 eq).

Add toluene to the flask to facilitate azeotropic removal of water.

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the

cessation of water collection.

Once the reaction is complete, cool the mixture to room temperature.

Transfer the reaction mixture to a separatory funnel and wash with saturated sodium

bicarbonate solution to neutralize the acid catalyst.

Wash with brine and then dry the organic layer over anhydrous magnesium sulfate or sodium

sulfate.

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the

toluene.

Purify the crude product by vacuum distillation or column chromatography to obtain pure 2-
methoxyethyl laurate.

Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 300 MHz or higher field NMR spectrometer.
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Sample Preparation: Dissolve approximately 10-20 mg of the purified 2-methoxyethyl
laurate in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard if the solvent does not already contain it.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may

be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

3.2.2. Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or

KBr).

Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR

crystal.

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background

scan prior to the sample scan.

3.2.3. Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS)

for sample introduction and separation.

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent

such as dichloromethane or ethyl acetate.

Acquisition:
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GC-MS: Inject the sample solution into the GC. The sample will be vaporized and

separated on the GC column before entering the mass spectrometer.

Direct Infusion: Introduce the sample directly into the ion source via a syringe pump.

Ionization: Use electron ionization (EI) at 70 eV to generate fragment ions.

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic

fragment ions.

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and spectroscopic

characterization of 2-methoxyethyl laurate.
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Caption: Synthesis and spectroscopic analysis workflow for 2-methoxyethyl laurate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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